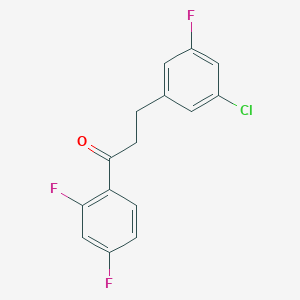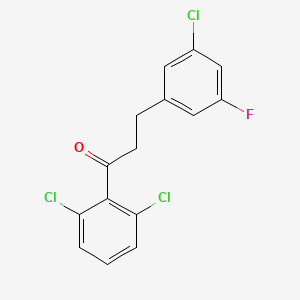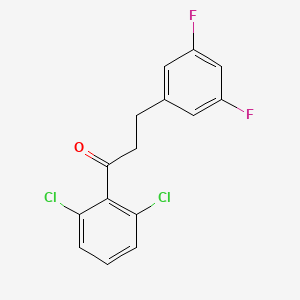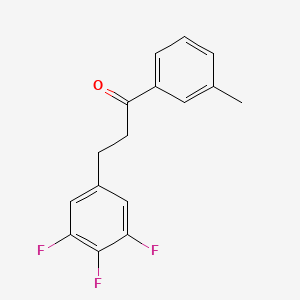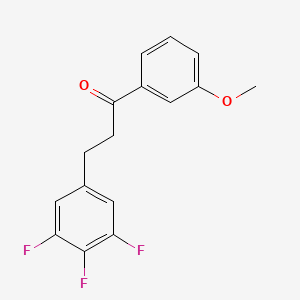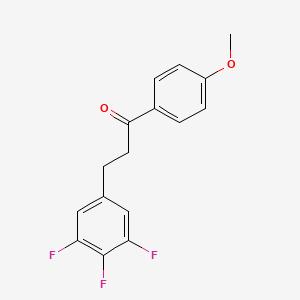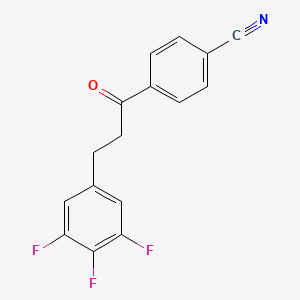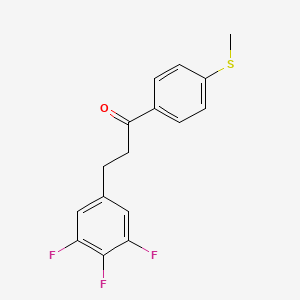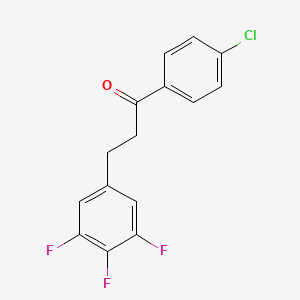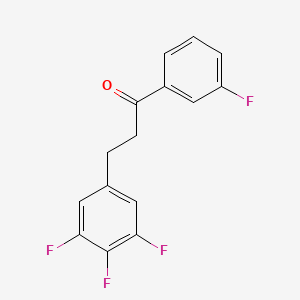
2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound appears as a very light yellow solid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” consists of a benzophenone core with a chlorine atom on one phenyl ring and a 1,3-dioxolane group on the other . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
“2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a very light yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available information.Applications De Recherche Scientifique
1. Synthesis of Ortho-Functionalized Benzophenone Derivatives
Lukács, Porcs-Makkay, and Simig (2004) explored the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes and its application in synthesizing new ortho-functionalized benzophenone derivatives. They found that the lithiation occurred ortho to the ketal group of the chloroaryl ring, enabling the creation of various ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).
2. Photochemically Initiated Reactions
Hartgerink, Laan, Engberts, and Boer (1971) studied the photochemically initiated reactions of substituted 1,3-dioxolanes and 1,3-oxathiolanes, revealing that photochemically excited benzophenone can abstract hydrogen atoms, leading to intermediate cyclic (thio)acetal radicals. This research highlights the potential of 2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone in photochemical processes (Hartgerink, Laan, Engberts, & Boer, 1971).
3. Fungicidal Activities
Talismanov and Popkov (2007) demonstrated that ketalization of benzophenones can lead to the production of compounds with high fungicidal activities. This suggests a significant application of this compound in developing fungicides (Talismanov & Popkov, 2007).
4. Synthesis of Monoprotected 1,4-Diketones
Mosca, Fagnoni, Mella, and Albini (2001) conducted research on the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone, leading to the formation of monoprotected 1,4-diketones. This study reveals the utility of this compound in synthesizing protected diketones, which are valuable in various chemical syntheses (Mosca, Fagnoni, Mella, & Albini, 2001).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various biological targets, such as enzymes or receptors, to exert their effects .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
It’s known that similar compounds are very soluble in most organic solvents .
Result of Action
Similar compounds are known to exert broad-spectrum fungicidal activity .
Action Environment
It’s known that similar compounds can undergo oxidation by atmospheric oxygen in aqueous media .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPTXWMSNILIAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645123 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-43-5 |
Source


|
| Record name | Methanone, (2-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
